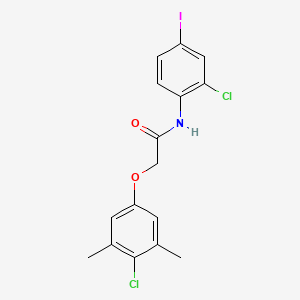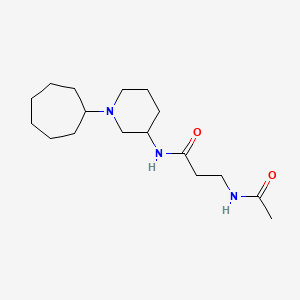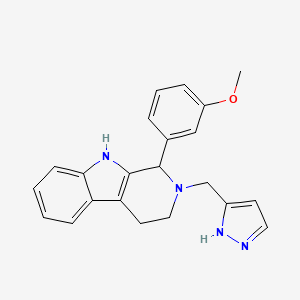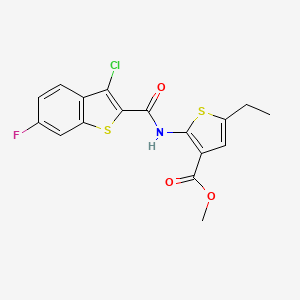
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as an acetamide group attached to a phenyl ring substituted with chlorine and iodine. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the phenoxy intermediate.
Coupling with the Amine: The phenoxy intermediate is then coupled with 2-chloro-4-iodoaniline in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts like palladium or copper may be employed to enhance the efficiency of the coupling reaction.
Solvent Selection: Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Temperature Control: The reactions are typically carried out at controlled temperatures to ensure optimal yields and minimize side reactions.
化学反応の分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the phenoxy and acetamide groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the phenyl rings.
Oxidation and Reduction: Products may include oxidized or reduced forms of the phenoxy and acetamide groups.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The phenoxy and acetamide groups may interact with enzymes or receptors, modulating their activity.
Disrupting Cellular Processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodophenyl)acetamide: Differs in the position of the iodine substituent, which may influence its properties.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is unique due to the presence of both chlorine and iodine substituents on the phenyl rings, which can significantly impact its chemical reactivity and biological activity. The specific arrangement of these substituents may confer distinct properties that make this compound valuable for various applications.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-14-4-3-11(19)7-13(14)17/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBMPDABUSNWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-4-[[methyl-(6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B6127533.png)

![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)
![1-[3-(4-Methoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B6127550.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6127555.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6127562.png)
![[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6127567.png)

![N~3~-[2-(2,4-dichlorophenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B6127582.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-(methylthio)acetamide](/img/structure/B6127600.png)
![4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B6127608.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B6127611.png)
![ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6127619.png)
